molecular formula C10H12N2O3S B13694838 Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate

Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate

Cat. No.: B13694838
M. Wt: 240.28 g/mol
InChI Key: CMVZHEHUBWKBEV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrrolidinone moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a pyrrolidinone ring further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions to form the thiazole ring. Subsequent reaction with pyrrolidinone derivatives under acidic or basic conditions yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the thiazole and pyrrolidinone rings. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyrrolidinone ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can disrupt cellular processes, leading to antimicrobial, anti-inflammatory, and antitumor effects .

Comparison with Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • (2-Oxo-1-pyrrolidinyl)pyrimidines
  • Pyrrolidine-2,5-diones

Comparison: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is unique due to its combined thiazole and pyrrolidinone rings, which provide a distinct set of biological activities and chemical reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10(11-7)12-5-3-4-8(12)13/h6H,2-5H2,1H3

InChI Key

CMVZHEHUBWKBEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCCC2=O

Origin of Product

United States

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